molecular formula C22H12Cl2O6 B14426399 1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester CAS No. 82684-68-2

1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester

Cat. No.: B14426399
CAS No.: 82684-68-2
M. Wt: 443.2 g/mol
InChI Key: KRBOHJMLLYJDBX-UHFFFAOYSA-N
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Description

1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester is a chemical compound with the molecular formula C22H12Cl2O6 It is a derivative of terephthalic acid, where the carboxylic acid groups are esterified with 4-(chlorocarbonyl)phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester typically involves the esterification of terephthalic acid with 4-(chlorocarbonyl)phenol. This reaction can be carried out using various catalysts and under different conditions. One common method involves the use of a dehydrating agent such as thionyl chloride (SOCl2) to activate the carboxylic acid groups, followed by reaction with 4-(chlorocarbonyl)phenol in the presence of a base like pyridine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester primarily involves its reactivity as an ester and chlorocarbonyl compound. The ester groups can undergo hydrolysis or transesterification reactions, while the chlorocarbonyl groups can participate in nucleophilic substitution reactions. These reactions enable the compound to form various derivatives and polymers with specific properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester is unique due to the presence of chlorocarbonyl groups, which provide additional reactivity compared to other esters. This allows for the synthesis of a wider range of derivatives and polymers with tailored properties. Additionally, the compound’s ability to undergo polymerization reactions makes it valuable in the production of high-performance materials .

Properties

CAS No.

82684-68-2

Molecular Formula

C22H12Cl2O6

Molecular Weight

443.2 g/mol

IUPAC Name

bis(4-carbonochloridoylphenyl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C22H12Cl2O6/c23-19(25)13-5-9-17(10-6-13)29-21(27)15-1-2-16(4-3-15)22(28)30-18-11-7-14(8-12-18)20(24)26/h1-12H

InChI Key

KRBOHJMLLYJDBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)Cl)C(=O)OC3=CC=C(C=C3)C(=O)Cl

Origin of Product

United States

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